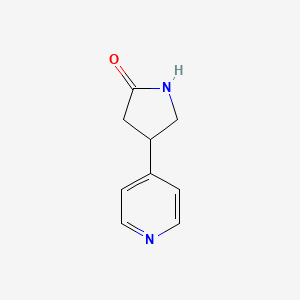

4-(Pyridin-4-yl)pyrrolidin-2-one

Description

Contextualization of Pyrrolidinone Chemistry and Pyridine (B92270) Scaffolds in Organic Synthesis

The pyrrolidinone core, a five-membered nitrogen-containing lactam, is a significant structural motif in a wide array of biologically active compounds. researchgate.net This scaffold is present in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net The saturated nature of the pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is a desirable feature in drug design. nih.gov The non-planar structure of the pyrrolidine (B122466) ring, a phenomenon known as "pseudorotation," contributes to its ability to interact with biological targets with high specificity. nih.gov Pyrrolidinone derivatives have been investigated for a range of pharmacological activities. researchgate.net The amino acids proline and hydroxyproline (B1673980) are naturally occurring derivatives of pyrrolidine. wikipedia.org

Similarly, the pyridine scaffold, a six-membered heteroaromatic ring containing a nitrogen atom, is a cornerstone in organic and medicinal chemistry. nih.govnih.gov Pyridine and its derivatives are integral components of numerous natural products, including alkaloids like nicotine, and vitamins such as niacin and pyridoxine. nih.govnih.gov In drug development, the pyridine moiety is considered a "privileged scaffold" due to its presence in a vast number of approved drugs. nih.govrsc.org Its ability to be readily functionalized and its profound impact on the pharmacological properties of a molecule make it a versatile building block for the synthesis of new therapeutic agents. nih.gov

The amalgamation of these two important heterocyclic systems in 4-(pyridin-4-yl)pyrrolidin-2-one results in a molecule with a distinct stereochemical and electronic profile, making it a subject of significant academic and industrial research.

Overview of the Academic Significance of this compound

The academic significance of this compound and its derivatives lies primarily in their potential as novel therapeutic agents. Research has highlighted the promise of this chemical class in the field of antimalarial drug discovery. acs.orgnih.gov Specifically, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as potent inhibitors of the Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), a clinically validated target for antimalarial drugs. acs.orgnih.govmit.edu

One notable derivative, referred to as the frontrunner compound 1 and its active enantiomer 1-S, demonstrated significant activity against drug-resistant laboratory strains of Plasmodium falciparum and also inhibited the development of liver schizonts. acs.orgnih.govmit.edu Encouragingly, no cross-resistance was observed with strains resistant to other existing antimalarial drugs. nih.govmit.edu Furthermore, these compounds showed comparable growth inhibition against clinical field isolates of both P. falciparum and P. vivax. nih.govmit.edu

While the slow killing profile and the potential for in vitro resistance development present challenges for its use in treating active malaria infections, the potent activity against both the blood and liver stages of the parasite makes it a compelling candidate for causal prophylaxis. nih.govmit.edu The primary challenge in the optimization of this chemical series is achieving sufficient on-target selectivity. acs.orgnih.gov Nevertheless, the promising preliminary results suggest that 1-(pyridin-4-yl)pyrrolidin-2-one derivatives are a valuable starting point for the development of new antimalarial prophylactic agents that selectively target Plasmodium PRS. acs.orgnih.gov

Historical Perspectives on the Development of this compound Chemistry

The development of the chemistry surrounding this compound is rooted in the broader history of heterocyclic chemistry and the continuous search for novel bioactive molecules. The initial interest in this specific scaffold appears to have emerged from screening programs aimed at identifying new therapeutic agents.

The repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents is a recent development, stemming from the screening of a library of compounds originally designed as inhibitors of human prolyl-tRNA synthetase (HsPRS). acs.orgmit.edu This discovery, reported in 2021, highlighted the potential of this chemical class to be repurposed for infectious diseases. acs.orgmit.edu The research identified a frontrunner compound from a set of racemates and enantiopure compounds provided by Takeda, which showed potent antimalarial activity. acs.orgnih.gov This marked a significant milestone in the investigation of this particular heterocyclic system, shifting its focus towards the development of novel antimalarials. The synthesis and exploration of related structures, such as 1,5-substituted pyrrolidin-2-ones, have also been a subject of research, contributing to the broader understanding of the synthesis and reactivity of this class of compounds. nih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| InChI | InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) |

| InChIKey | NGECHVBQXAJIFW-UHFFFAOYSA-N |

| SMILES | C1C(CNC1=O)C2=CC=NC=C2 |

| XlogP (predicted) | -0.1 |

Data sourced from PubChem CID 62074692 uni.lu

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECHVBQXAJIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268132-89-3 | |

| Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Pyridin 4 Yl Pyrrolidin 2 One and Its Precursors

Retrosynthetic Analysis of the 4-(Pyridin-4-yl)pyrrolidin-2-one Core Structure

A retrosynthetic analysis of the this compound structure reveals several potential bond disconnections that lead to plausible starting materials. The most common strategies hinge on forming the pyrrolidinone ring.

Michael Addition Approach: A primary disconnection across the C4-C5 and N1-C5 bonds points to a Michael addition strategy. This approach involves the conjugate addition of a nucleophile, such as a malonic ester, to an activated alkene like 4-vinylpyridine. The resulting adduct can then undergo intramolecular cyclization to form the γ-lactam ring. This is a convergent and widely used method for constructing 4-substituted pyrrolidinones.

Cyclization of a Linear Precursor: An alternative disconnection of the N1-C2 bond suggests the cyclization of a linear γ-amino acid derivative. This precursor, 4-amino-3-(pyridin-4-yl)butanoic acid or its ester, already contains the key C4-pyridine bond. Cyclization can be induced thermally or through activation of the carboxylic acid moiety.

[3+2] Cycloaddition Strategy: A more advanced disconnection views the pyrrolidinone ring as the product of a [3+2] cycloaddition. For instance, the reaction between an azomethine ylide and a suitable dipolarophile can construct the five-membered ring in a highly controlled manner. acs.orgua.es This method is particularly powerful for asymmetric synthesis.

Ring Opening of Donor-Acceptor Cyclopropanes: A less conventional but effective strategy involves the ring opening of a donor-acceptor (DA) cyclopropane (B1198618) by an amine nucleophile. nih.gov Disconnecting the N1-C5 and C4-C5 bonds leads back to a 2-(pyridin-4-yl)cyclopropane-1,1-dicarboxylate and an amine. This pathway offers a unique entry into the 1,5-disubstituted pyrrolidin-2-one scaffold.

These varied retrosynthetic pathways provide a flexible toolbox for chemists to approach the synthesis of this compound and its analogs, allowing for the selection of a route based on starting material availability, desired substitution patterns, and stereochemical requirements.

Established Synthetic Routes to this compound

Several established methods are available for the synthesis of pyrrolidin-2-ones, which are applicable to the preparation of the title compound. These routes often involve the construction of the heterocyclic ring from acyclic precursors.

One of the most common methods involves the Michael addition of a nucleophile to a pyridine-containing Michael acceptor. For example, the conjugate addition of diethyl malonate to 4-vinylpyridine, catalyzed by a base like sodium ethoxide, yields diethyl 2-(2-(pyridin-4-yl)ethyl)malonate. Subsequent hydrolysis, decarboxylation, and intramolecular cyclization via amide formation would produce the target this compound. This sequence is a robust and frequently employed strategy for 4-substituted γ-lactams.

Another established route utilizes the reaction of donor-acceptor (DA) cyclopropanes with amines. A method has been developed for the synthesis of 1,5-substituted pyrrolidin-2-ones where DA cyclopropanes act as 1,4-C,C-dielectrophiles. nih.gov For instance, the reaction of dimethyl 2-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate with 4-methoxyaniline, catalyzed by Ni(ClO₄)₂·6H₂O, followed by hydrolysis and decarboxylation, yields 1-(4-methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one. nih.gov This methodology could be adapted for the synthesis of the 4-(pyridin-4-yl) isomer.

Furthermore, iridium-catalyzed reductive generation of azomethine ylides from amides and subsequent [3+2] dipolar cycloaddition reactions provide a modern and efficient route to structurally complex pyrrolidines. acs.org This approach allows for the construction of the pyrrolidine (B122466) ring with high control over substitution patterns.

A variety of other methods for γ-lactam synthesis have been reported, including the ring expansion of β-lactams, cyclization of enamides, and nitro-Mannich/lactamization cascades, which could potentially be adapted for the synthesis of this compound. rsc.org

Asymmetric and Enantioselective Synthesis of this compound

The development of asymmetric methods to produce enantiomerically enriched 4-substituted pyrrolidinones is of high importance, as the stereochemistry at the C4 position is often critical for biological activity. google.com

Chiral auxiliaries are powerful tools for controlling stereochemistry during the synthesis of chiral molecules. wikipedia.org The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed.

A prominent example is the use of N-tert-butanesulfinyl imines . This chiral auxiliary acts as an effective controller in the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. acs.orgua.es The (S)-configuration of the sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product with high diastereoselectivity. acs.org The sulfinyl group can be readily cleaved under acidic conditions after the key bond-forming step.

Other well-known auxiliaries, such as Evans' oxazolidinones and Myers' pseudoephedrine , are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgmdpi.com For instance, an N-acylated oxazolidinone could be alkylated with a 4-(halomethyl)pyridine derivative, with the auxiliary directing the approach of the electrophile to create the desired stereocenter. Subsequent cleavage of the auxiliary would furnish the chiral carboxylic acid precursor, ready for cyclization to the lactam.

| Chiral Auxiliary | Typical Application | Key Features |

| N-tert-Butanesulfinamide | Diastereoselective [3+2] cycloadditions of N-sulfinyl imines. acs.orgua.es | High diastereoselectivity; auxiliary is readily cleaved under acidic conditions. |

| Oxazolidinones (Evans) | Asymmetric alkylation and aldol reactions of N-acyl derivatives. wikipedia.orgmdpi.com | Well-established; predictable stereochemical outcomes; reliable cleavage methods. |

| Pseudoephedrine (Myers) | Asymmetric alkylation of glycine (B1666218) derivatives to form α-amino acids. wikipedia.org | Forms a stable chelate to direct alkylation; auxiliary removed by mild hydrolysis. |

| Camphorsultam (Oppolzer) | Asymmetric Michael additions, alkylations, and Diels-Alder reactions. wikipedia.org | Rigid bicyclic structure provides excellent stereocontrol; highly crystalline derivatives aid purification. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product.

Transition-metal catalysis is a mainstay in this field. A highly efficient rhodium-catalyzed enantioselective hydrogenation of α,β-unsaturated nitriles bearing an ester or amide group has been developed. rsc.org This method provides access to chiral nitriles with excellent enantioselectivities, which can then be cyclized to form chiral lactams. rsc.org For the target molecule, this would involve the asymmetric hydrogenation of a precursor like 2-cyano-3-(pyridin-4-yl)propenoate.

Another powerful strategy is the iridium-catalyzed transfer hydrogenative carbonyl C-allylation, which can be used in a sequence to form enantiomerically enriched 2,4-disubstituted pyrrolidines. nih.gov Furthermore, iridium catalysis can be used for the reductive generation of azomethine ylides, which then undergo [3+2] cycloadditions to furnish highly substituted pyrrolidines. acs.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. nih.gov Chiral Brønsted acids or bifunctional amine-thiourea catalysts can activate substrates for enantioselective Michael additions, a key step in one of the main synthetic routes to 4-substituted pyrrolidinones.

| Catalytic System | Reaction Type | Potential Application to Target Synthesis |

| Rhodium/(S,S)-f-spiroPhos | Asymmetric Hydrogenation rsc.org | Hydrogenation of an unsaturated nitrile precursor to set the C4 stereocenter. |

| Iridium/Chiral Ligand | Transfer Hydrogenative Allylation nih.gov | Stepwise construction of the pyrrolidine ring with stereocontrol. |

| Silver/Chiral Phosphine | [3+2] Cycloaddition acs.org | Catalytic asymmetric cycloaddition of an azomethine ylide and a dipolarophile. |

| Chiral Organocatalysts | Michael Addition nih.govmdpi.com | Enantioselective conjugate addition of a malonate to 4-vinylpyridine. |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild, environmentally friendly conditions. nih.gov

Ene-reductases (EREDs) have been shown to be effective catalysts for asymmetric radical cyclizations. nih.gov In a photoenzymatic process, an engineered ERED from Zymomonas mobilis can catalyze a 5-exo-trig radical cyclization to form β-quaternary lactams with good enantioselectivity. nih.gov This cutting-edge method could be adapted to create the C4-pyridinyl substituted quaternary center.

Engineered haemoproteins , such as myoglobin (B1173299) variants, can catalyze the intramolecular C-H amidation of dioxazolone reagents to produce β-, γ-, and δ-lactams in high yields and enantioselectivities. researchgate.net This approach allows for the direct functionalization of C-H bonds, representing a highly efficient synthetic strategy.

The kinetic resolution of racemic mixtures is another important biocatalytic strategy. Enzymes can selectively react with one enantiomer of a racemic substrate, leaving the other enantiomer in high purity. For instance, reductive enzymes like Msr have been used for the kinetic resolution of racemic sulfoxides. almacgroup.com A similar principle could be applied to a precursor of this compound or the final racemic lactam itself using a suitable hydrolase or reductase.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

The use of alternative solvents is a key aspect of green chemistry. An expeditious synthesis of α-mercapto-γ-lactams has been reported where water acts as both a catalyst and a solvent, affording excellent yields and avoiding the use of volatile organic compounds. rsc.org Such aqueous methods are highly desirable for industrial processes.

Electrosynthesis offers a sustainable alternative to traditional reagent-based methods. An electrochemical lactamization using CO₂ as a renewable C1 source and carbonyl equivalent has been developed. rsc.org This transition-metal-free method proceeds with good functional group compatibility and represents a highly eco-friendly approach to lactam synthesis. rsc.org

One-pot reactions and tandem processes improve efficiency by reducing the number of workup and purification steps, which in turn minimizes solvent use and waste generation. A one-pot method for constructing β-lactams via the green oxidation of amines followed by cycloaddition has been reported. acs.org Similarly, tandem reactions combining Michael addition and intramolecular condensation steps have been developed for heterocycle synthesis. organic-chemistry.org Applying these principles to the synthesis of this compound could significantly improve the sustainability of its production.

Flow Chemistry and Continuous Processing for this compound Production

While specific literature detailing the end-to-end continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry are highly applicable to the production of its core structures, the 2-pyrrolidinones. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scale-up. acs.org

General strategies in flow chemistry that could be adapted for the synthesis of this compound precursors or the final assembly include:

Continuous Flow Electrochemical Synthesis: The 2-pyrrolidinone (B116388) scaffold can be synthesized via electrochemical oxidative cyclization in a continuous flow reactor. acs.orgacs.org This method can offer high productivity and yield. For instance, the translation of a batch electrochemical process to a continuous flow setup for 2-pyrrolidinone synthesis has been shown to achieve excellent productivity of 0.40 g/(h·mL) with yields up to 81%. acs.orgacs.org This approach could be envisioned for cyclizing a suitable precursor to form the pyrrolidinone ring.

Photochemical In-Flow Synthesis: Photochemical reactions, such as intramolecular [2+2] cycloadditions, can be efficiently performed in flow reactors to produce complex pyrrolidine analogs. nih.govacs.org This technique allows for precise control over irradiation time and temperature, leading to cleaner reactions and higher yields of desired isomers. A practical synthesis of 2,4-methanopyrrolidines, for example, utilized an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative in flow as the key step. nih.govacs.org

Telescoped Continuous-Flow Systems: Multi-step syntheses can be "telescoped" into a single continuous flow process without isolating intermediates. A two-step continuous-flow system has been developed for synthesizing related scaffolds like 1,4,6,7-tetrahydro-5H- acs.orgacs.orgnih.govtriazolo[4,5-c]pyridines, which involves a cycloaddition followed by an oxidation. nih.govnih.gov This strategy minimizes manual handling, reduces waste, and allows for the safe use of hazardous reagents. Such a system could be designed to first form the pyrrolidinone ring and then subsequently functionalize it with the pyridine (B92270) moiety, or vice versa.

The table below summarizes potential flow chemistry methodologies applicable to the synthesis of pyrrolidinone scaffolds.

| Methodology | Key Reaction Type | Potential Application | Advantages |

| Electrochemical Flow Synthesis | Oxidative Cyclization (e.g., Kolbe reaction) | Formation of the 2-pyrrolidinone ring from an open-chain precursor. | High productivity, improved safety, faster reaction times, scalability. acs.orgacs.org |

| Photochemical Flow Synthesis | [2+2] Cycloaddition | Construction of the pyrrolidine ring with specific stereochemistry. | Precise control, higher yields, access to unique scaffolds. nih.govacs.org |

| Telescoped Multi-step Flow | Cycloaddition / Oxidation / Coupling | Sequential formation and functionalization of the heterocyclic core in one continuous stream. | Reduced waste and manual handling, increased efficiency, safe use of hazardous reagents. nih.govnih.gov |

Emerging Synthetic Strategies for Pyrrolidinone Derivatives Bearing Pyridine Moieties

The development of novel synthetic methods provides access to a wide array of structurally diverse pyrrolidinone derivatives containing pyridine rings, which is crucial for exploring structure-activity relationships in drug discovery.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. acsgcipr.orgtaylorfrancis.com This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org

For the Pyridine Ring: The Hantzsch reaction and its variations are classic MCRs for pyridine synthesis that can be adapted for modern applications, including the use of nanocatalysts or microwave heating to improve yields and reaction times. acsgcipr.orgrsc.org One-pot MCRs can be used to synthesize polyfunctionalized pyridines from simple starting materials like arylidene malononitrile (B47326) and methylarylketones. ekb.eg

For the Pyrrolidinone Ring: MCRs are also employed to construct the pyrrolidinone core. For example, a one-pot, three-component reaction under ultrasound irradiation can yield 5-oxo-2-pyrrolidine carboxamide derivatives from keto carboxylic acids, primary amines, and isocyanides. tandfonline.com

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful and widely used method for constructing five-membered rings like pyrrolidine. rsc.org This strategy often involves the reaction of a 1,3-dipole with a dipolarophile.

Azomethine Ylides: A common approach involves the generation of an azomethine ylide (the 1,3-dipole) from an amine and a carbonyl compound, which then reacts with an alkene (the dipolarophile) to form the pyrrolidine ring. These reactions can be catalyzed by various means, including photoredox catalysis, to access a diverse range of structurally complex pyrrolidines. nih.gov Cascade reactions combining cyclization with intramolecular cycloaddition are also an efficient strategy for synthesizing polycyclic scaffolds containing the pyrrolidine ring. nih.gov

Photocatalysis and Radical Cyclizations

Visible-light photoredox catalysis has emerged as a green and powerful tool in organic synthesis.

Intramolecular Radical Cyclization: Pyrrolidinone derivatives can be synthesized via intramolecular radical cyclization using a metal-free photoredox catalyst under blue LED irradiation. rsc.org This method is noted for its efficiency, mild conditions, and easy product isolation.

Photoenzymatic Synthesis: Combining photochemistry with enzymatic catalysis offers a route to chiral pyrrolidines. A one-pot sequence can combine a photochemical oxyfunctionalization to create a ketone intermediate from an unfunctionalized pyrrolidine, followed by a stereoselective enzymatic transamination or reduction to yield chiral 3-amino- or 3-hydroxypyrrolidines. nih.gov

Free-Radical Cyclizations: Tin hydride-mediated cyclization of α-chloro amides derived from amino acids can produce pyrrolidinones. The yield and stereoselectivity of this process are influenced by the substituents at the radical generation site. rsc.org

The table below summarizes these emerging synthetic strategies.

| Strategy | Key Reaction Type | Substrates/Intermediates | Resulting Structure |

| Multicomponent Reactions (MCRs) | Hantzsch-type synthesis | β-dicarbonyl compounds, aldehydes, ammonia (B1221849) source | Dihydropyridine, then oxidized to Pyridine. acsgcipr.org |

| [3+2] Cycloaddition | Azomethine ylides, alkenes | Substituted Pyrrolidine ring. rsc.orgnih.gov | |

| Photocatalysis | Intramolecular Radical Cyclization | N-allylic α-haloamides | Pyrrolidinone derivatives. rsc.org |

| Radical Cyclization | Tin hydride-mediated cyclization | α-chloro amides | Pyrrolidinones. rsc.org |

| Reductive Amination | Transfer Hydrogenation | Diketones, anilines | N-aryl-substituted pyrrolidines. mdpi.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 Pyridin 4 Yl Pyrrolidin 2 One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 4-(Pyridin-4-yl)pyrrolidin-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for the structural analysis of this compound. In principle, ¹H NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns) due to spin-spin coupling with neighboring protons, and their integration values, which are proportional to the number of protons they represent. The chemical shifts (δ) would be indicative of the electronic environment, with protons on the pyridine (B92270) ring expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), while the pyrrolidinone ring protons would be found in the aliphatic region.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the lactam ring (typically δ 170-180 ppm), the carbons of the pyridine ring, and the aliphatic carbons of the pyrrolidinone ring.

However, a thorough review of the current scientific literature did not yield specific, publicly available experimental ¹H or ¹³C NMR data for this compound.

Two-Dimensional NMR Techniques for Structural Elucidation of this compound (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying which protons are adjacent to one another in the spin system, which is critical for tracing the connectivity within the pyrrolidinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is particularly valuable for establishing the connection between the pyridine and pyrrolidinone rings by observing correlations between the pyridine protons and the carbons of the pyrrolidinone ring, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity between protons, which is crucial for determining the stereochemistry and preferred conformation of the molecule.

Despite the utility of these techniques, no specific experimental 2D NMR data for this compound could be located in the reviewed literature.

Solid-State NMR Studies of this compound

Solid-State NMR (ssNMR) is a technique used to study the structure and dynamics of materials in their solid form. It is particularly useful for analyzing polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble or difficult to crystallize for X-ray diffraction. For this compound, ssNMR could provide insights into intermolecular interactions and packing in the solid state. Currently, there are no published solid-state NMR studies available for this specific compound.

Vibrational Spectroscopy (IR and Raman) of this compound for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular conformations by detecting the vibrations of chemical bonds.

For this compound, key expected vibrational modes would include:

N-H stretch: A characteristic band for the secondary amide in the pyrrolidinone ring, typically appearing in the region of 3200-3400 cm⁻¹.

C=O stretch: A strong absorption from the lactam carbonyl group, expected around 1650-1700 cm⁻¹.

C-N stretch: Vibrations associated with the C-N bonds in the lactam and the link to the pyridine ring.

Aromatic C=C and C=N stretches: Bands characteristic of the pyridine ring, typically found in the 1400-1600 cm⁻¹ region.

Aliphatic C-H stretches: From the CH₂ groups of the pyrrolidinone ring, expected just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyridine ring. Despite the theoretical utility of these methods, specific experimental IR and Raman spectral data for this compound are not available in the surveyed scientific literature.

Mass Spectrometry (MS) Applications in the Structural Characterization of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₉H₁₀N₂O. uni.lu The analysis of this compound by mass spectrometry would confirm its molecular weight and could reveal characteristic fragmentation pathways, such as the loss of the carbonyl group or cleavage of the pyrrolidinone ring.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The monoisotopic mass of this compound is 162.07932 Da. uni.lu An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula C₉H₁₀N₂O.

While experimental spectra are not published, predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu These theoretical values can aid in the identification of the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Below is a table of predicted m/z values for common adducts of this compound. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 163.08660 |

| [M+Na]⁺ | 185.06854 |

| [M-H]⁻ | 161.07204 |

| [M+NH₄]⁺ | 180.11314 |

| [M+K]⁺ | 201.04248 |

| [M+H-H₂O]⁺ | 145.07658 |

| [M+HCOO]⁻ | 207.07752 |

| [M+CH₃COO]⁻ | 221.09317 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. While detailed experimental fragmentation studies for this compound are not extensively available in peer-reviewed literature, its fragmentation pathway can be predicted based on its chemical structure and data from similar compounds. The molecule consists of a pyrrolidin-2-one ring and a pyridine ring.

Under electrospray ionization (ESI) conditions, the compound is expected to be readily protonated, primarily at the basic nitrogen atom of the pyridine ring, to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 163.08660. uni.lu Collision-induced dissociation (CID) of this precursor ion would likely lead to several characteristic fragmentation pathways.

A probable primary fragmentation step involves the cleavage of the C-C bond between the pyrrolidinone ring and the pyridine ring. This would result in the formation of a pyridinylmethyl radical and a protonated pyrrolidin-2-one fragment, or a protonated pyridine fragment and a neutral pyrrolidinone radical. Another likely pathway is the opening of the pyrrolidinone ring through the cleavage of the amide bond, which could be followed by the loss of small neutral molecules such as carbon monoxide (CO) or ethene (C₂H₄). The fragmentation of α-pyrrolidinophenone derivatives, which also contain a pyrrolidinone ring, shows a characteristic loss of the neutral pyrrolidine (B122466) molecule. wvu.edu A similar loss of the pyridine-containing substituent could be a potential fragmentation pathway for this compound.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this compound and are presented in the table below. uni.lu These theoretical values can aid in the identification of the compound in complex mixtures when compared with experimental data.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 163.08660 | 133.4 |

| [M+Na]⁺ | 185.06854 | 140.8 |

| [M-H]⁻ | 161.07204 | 135.9 |

| [M+NH₄]⁺ | 180.11314 | 152.2 |

| [M+K]⁺ | 201.04248 | 137.6 |

| [M+H-H₂O]⁺ | 145.07658 | 125.8 |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography of this compound Single Crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, a solved crystal structure for this compound has not been deposited in major crystallographic databases. Consequently, experimental data on its crystal system, space group, and unit cell dimensions are not available.

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is a possibility for this compound. The molecule's functional groups, including a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic system, allow for various potential packing arrangements in the solid state. Different crystallization conditions, such as the choice of solvent and temperature, could potentially lead to the formation of different polymorphs. However, without experimental crystallographic data, the existence and nature of any polymorphs remain speculative. Studies on related compounds like pyrazinamide (B1679903) have shown that even with systematic screening, some molecules consistently form a single crystalline phase. researchgate.net

Based on the molecular structure of this compound, several types of intermolecular interactions are expected to govern its crystal packing. The most significant of these would be hydrogen bonding. The lactam moiety contains a secondary amine (N-H group) that can act as a hydrogen bond donor and a carbonyl group (C=O) that can act as a hydrogen bond acceptor. This facilitates the formation of strong N-H···O=C hydrogen bonds, which are a common feature in the crystal structures of related pyrrolidinone-containing molecules. These interactions can lead to the formation of chains or dimeric motifs.

Furthermore, the nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. It could interact with the N-H group of a neighboring molecule, leading to N-H···N hydrogen bonds. The presence of both the lactam and the pyridine ring allows for the possibility of complex three-dimensional hydrogen-bonding networks.

In addition to hydrogen bonding, π-π stacking interactions between the pyridine rings of adjacent molecules could also play a role in stabilizing the crystal structure. C-H···π interactions, involving the hydrogen atoms of the pyrrolidinone or pyridine rings and the aromatic system of a neighboring molecule, are also plausible. The interplay of these various non-covalent interactions would ultimately determine the final crystal packing arrangement.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of this compound

This compound is a chiral molecule, with the stereocenter located at the 4-position of the pyrrolidinone ring. Therefore, it can exist as two enantiomers, (R)- and (S)-4-(pyridin-4-yl)pyrrolidin-2-one. The determination of the absolute stereochemistry of each enantiomer is crucial, as different enantiomers of a chiral compound can exhibit distinct biological activities.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a key set of techniques for the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.

For this compound, the electronic transitions associated with the pyridine and lactam chromophores are expected to give rise to characteristic CD and ORD signals. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenter. This is often achieved by comparing the experimental spectra with those predicted by quantum chemical calculations or with the spectra of structurally related compounds with known absolute configurations.

Computational and Theoretical Studies on 4 Pyridin 4 Yl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity of 4-(Pyridin-4-yl)pyrrolidin-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution, which in turn dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying conformational landscapes and tautomeric equilibria.

For this compound, two key structural questions can be addressed by DFT: the preferred orientation of the pyridine (B92270) ring relative to the pyrrolidinone ring and the potential for tautomerism in both ring systems.

Conformational Preferences: The rotation around the C-C single bond connecting the pyridine and pyrrolidinone rings leads to different conformers. DFT calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. The primary conformers of interest are those where the rings are perpendicular versus those where they are more coplanar, though steric hindrance typically prevents full planarity.

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most often through the migration of a proton. This compound has two potential sites for tautomerism:

Lactam-Lactim Tautomerism: The amide group in the pyrrolidin-2-one ring can exist in the lactam form (C=O) or the lactim form (C-OH), where the proton moves from the nitrogen to the oxygen.

Pyridone-Hydroxypyridine Tautomerism: The pyridine ring, when considered in the context of its resonance structures, can formally exist in a pyridone-like form, though the aromatic 4-hydroxypyridine tautomer is a key consideration in related parent systems. wayne.edunih.gov

DFT calculations are used to optimize the geometry of each possible tautomer and calculate its total electronic energy. The relative energies indicate which tautomer is more stable under a given set of conditions (e.g., in the gas phase or in a solvent). Computational studies on 4-pyridone itself have shown that the position of the tautomeric equilibrium is influenced by factors such as aromaticity gain and the polarity of the medium. nih.govbohrium.com

Table 1: Hypothetical DFT-Calculated Relative Energies for Tautomers of this compound in Gas Phase

| Tautomer Name | Structure | Relative Energy (kcal/mol) |

| Lactam (Keto) | This compound | 0.00 (Reference) |

| Lactim (Enol) | 4-(Pyridin-4-yl)-5-hydroxy-3,4-dihydro-2H-pyrrole | +9.5 |

| Pyridone Tautomer | 4-(1H-Pyridin-4-ylidene)pyrrolidin-2-one | +4.2 |

Note: This interactive table contains hypothetical data for illustrative purposes.

The hypothetical results suggest that the lactam form is significantly more stable than the lactim tautomer, which is typical for simple amides. The pyridone-like tautomer is also less stable, indicating the strong energetic preference for maintaining the aromaticity of the pyridine ring.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It is calculated from the molecule's electron density and is mapped onto its electron isodensity surface. Different colors represent different values of electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These are indicative of sites susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue: Regions of most positive potential, electron-poor. These are indicative of sites susceptible to nucleophilic attack, typically around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would reveal key reactivity sites. The most negative potential (red) is expected around the carbonyl oxygen of the pyrrolidinone ring and the nitrogen atom of the pyridine ring. These areas represent the primary sites for hydrogen bonding and protonation. The most positive potential (blue) would be located on the N-H proton of the amide group, making it the most acidic proton. This information is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. nih.gov

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of conformational changes, solvent interactions, and thermodynamic properties in realistic environments like water or organic solvents.

For this compound, MD simulations can be used to:

Analyze Solvation: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent organizes around the solute. Radial distribution functions can be calculated to determine the average distance and number of water molecules around key functional groups, such as the carbonyl oxygen and the pyridine nitrogen, providing a detailed picture of hydration.

Explore Conformational Dynamics: MD simulations can track the rotation around the C-C bond connecting the two rings over nanoseconds or microseconds. This reveals the flexibility of the molecule and the lifetimes of different conformational states, which can be crucial for its function in dynamic systems.

Study Self-Association: In simulations with multiple solute molecules, the tendency of this compound to aggregate can be investigated. This is driven by intermolecular forces like hydrogen bonding (e.g., between the amide N-H and carbonyl O of two different molecules) and π-π stacking of the pyridine rings.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

| Parameter | Value | Description |

| Solvent | Water (TIP3P model) | The environment for the simulation. |

| Simulation Time | 100 ns | The duration of the simulation. |

| Avg. Dihedral Angle (Py-Pyr) | 45° ± 15° | The average angle of rotation between the pyridine and pyrrolidinone rings, showing significant flexibility. |

| Hydrogen Bonds (C=O···H₂O) | 2.1 | The average number of hydrogen bonds formed between the carbonyl oxygen and surrounding water molecules. |

| Hydrogen Bonds (Py-N···H₂O) | 1.3 | The average number of hydrogen bonds formed between the pyridine nitrogen and surrounding water molecules. |

Note: This interactive table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property. While often used for biological activity, QSAR can also be applied to non-clinical properties like solubility, toxicity, or material characteristics.

A non-clinical QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related molecules with varied substituents on the pyridine and/or pyrrolidinone rings. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular weight, volume, surface area.

Topological: Describing atomic connectivity and branching.

Hydrophobic: LogP (partition coefficient).

A statistical method, such as multiple linear regression or machine learning, is then used to create an equation that links these descriptors to an experimentally measured (or computationally predicted) non-clinical property, for instance, aqueous solubility. The resulting model can then be used to predict the solubility of new, unsynthesized derivatives and to understand which structural features are most important for enhancing or diminishing this property. For example, a QSAR study on related pyrrolidin-2-one derivatives identified steric and electronic descriptors as key factors influencing their properties. nih.gov

Reaction Mechanism Elucidation via Computational Methods for this compound Syntheses and Transformations

Computational methods are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies (energy barriers), which control the reaction rate, and reaction energies, which determine the thermodynamic feasibility.

For this compound, computational studies could elucidate the mechanisms of:

Synthesis: Common routes to pyrrolidines involve reactions like Michael additions followed by cyclization or reductive amination of γ-keto acids. nih.govresearchgate.net A computational study could model a proposed synthetic route, for example, the reaction of a pyridine-substituted precursor with a suitable amine. The calculations would identify the lowest-energy pathway, explain observed regioselectivity, and potentially suggest modifications to reaction conditions (e.g., catalyst, solvent) to improve yield. For instance, studies on the synthesis of related pyrrolidinedione derivatives have detailed the energy barriers for cyclization steps. nih.govresearchgate.net

Transformations: The reactivity of the compound, such as its susceptibility to hydrolysis (opening of the lactam ring) or oxidation, can be investigated. By modeling the reaction with potential reactants (e.g., H₃O⁺ for hydrolysis), the energy barriers can be calculated to predict the compound's stability under various conditions.

Prediction of Spectroscopic Properties of this compound using Computational Models

Computational quantum chemistry can predict various spectroscopic properties, which is extremely useful for structure confirmation and interpretation of experimental data. DFT methods are commonly used for this purpose.

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (TMS). The predicted spectrum can be compared to an experimental one to confirm the structure or assign specific peaks. Such calculations have been successfully applied to related heterocyclic systems. researchgate.net

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. Each frequency corresponds to a specific molecular motion (e.g., C=O stretch, N-H bend, aromatic C-H stretch). The predicted IR spectrum provides a fingerprint of the molecule, with the position and intensity of the peaks helping to identify key functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light absorbed by the molecule (λ_max), allowing for the prediction of the UV-Vis absorption spectrum. nih.gov

Table 3: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 178.5 ppm | C=O (Carbonyl) |

| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | N-H (Amide) |

| IR | Vibrational Frequency | 1695 cm⁻¹ | C=O Stretch |

| IR | Vibrational Frequency | 3250 cm⁻¹ | N-H Stretch |

| UV-Vis | Absorption Max (λ_max) | 258 nm | π → π* transition (Pyridine ring) |

Note: This interactive table contains hypothetical data for illustrative purposes.

Reactivity and Reaction Mechanisms of 4 Pyridin 4 Yl Pyrrolidin 2 One

Chemical Transformations Involving the Pyrrolidinone Ring of 4-(Pyridin-4-yl)pyrrolidin-2-one

The pyrrolidinone ring, a five-membered lactam, is a key functional group that can undergo several types of chemical transformations. One of the fundamental reactions is the hydrolysis of the amide bond within the lactam ring. This reaction is typically catalyzed by strong acids or bases and results in the ring opening to form γ-aminobutyric acid derivatives. The presence of water can accelerate this ring-opening process, which can be a concern in synthetic procedures where the pyrrolidinone ring needs to remain intact. rsc.org For instance, in the synthesis of N-vinyl pyrrolidone (NVP) from 2-pyrrolidone, the presence of water promotes the ring-opening side reaction, leading to catalyst deactivation. rsc.org

Another important transformation is the reduction of the lactam carbonyl group. Powerful reducing agents like lithium aluminum hydride can reduce the carbonyl to a methylene (B1212753) group, converting the pyrrolidinone ring into a pyrrolidine (B122466). This transformation is a common strategy in the synthesis of various pyrrolidine-containing pharmaceuticals. mdpi.com

The nitrogen atom of the pyrrolidinone ring can also participate in reactions. For example, it can be N-acylated or N-alkylated under appropriate conditions. These modifications can be used to introduce various functional groups, altering the compound's physical and biological properties.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

|---|---|---|---|

| Lactam Hydrolysis | Strong acid or base, water | γ-Aminobutyric acid derivative | Ring-opening to form a linear amino acid derivative. rsc.org |

| Lactam Reduction | LiAlH₄ or other strong reducing agents | Pyrrolidine derivative | Conversion of the lactam to a cyclic amine. mdpi.com |

| N-Acylation/Alkylation | Acyl halides/anhydrides or alkyl halides with a base | N-Substituted pyrrolidinone | Functionalization of the lactam nitrogen. |

Reactions at the Pyridine (B92270) Nitrogen Atom of this compound

The nitrogen atom of the pyridine ring is basic and nucleophilic, making it susceptible to reactions with electrophiles. One of the most common reactions is N-alkylation, where the pyridine nitrogen attacks an alkyl halide to form a pyridinium (B92312) salt. This quaternization of the pyridine nitrogen significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. google.com

Another important reaction is N-oxidation, which can be achieved using oxidizing agents like peroxy acids. The resulting pyridine N-oxide exhibits different reactivity compared to the parent pyridine. For example, the N-oxide can facilitate electrophilic substitution at the 4-position of the pyridine ring. quimicaorganica.org Furthermore, pyridine N-oxides can be used in palladium-catalyzed C-H activation and cross-coupling reactions. acs.org

The basicity of the pyridine nitrogen is a crucial factor in its reactivity. The pKa of 4-pyrrolidinylpyridine is 9.58, which is slightly more basic than 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This basicity allows it to act as a catalyst in various organic reactions.

| Reaction Type | Reagents | Product Type | Key Feature |

|---|---|---|---|

| N-Alkylation | Alkyl halides | Pyridinium salt | Activates the pyridine ring for nucleophilic attack. google.com |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | Alters the regioselectivity of electrophilic substitution. quimicaorganica.org |

| Protonation | Acids | Pyridinium salt | Influences the compound's solubility and catalytic activity. |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.comlibretexts.org Electrophilic attack is further disfavored by the coordination of the electrophile with the lone pair of electrons on the nitrogen. When substitution does occur, it typically happens at the 3-position. However, by converting the pyridine to its N-oxide, electrophilic substitution can be directed to the 4-position. quimicaorganica.org

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. stackexchange.comquimicaorganica.org This is because the electron-withdrawing nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comnih.gov Therefore, in this compound, if a suitable leaving group were present at the 2- or 6-position of the pyridine ring, it could be displaced by a nucleophile.

The reactivity of the pyridine ring towards nucleophilic substitution can be enhanced by quaternizing the nitrogen atom, which further increases the ring's electron deficiency. google.com

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules. researchgate.netethernet.edu.et Derivatives of this compound can participate in these reactions in several ways.

If a halogen atom (e.g., Br, Cl) is introduced onto the pyridine ring, it can serve as a handle for various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netrsc.org These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and amino groups, onto the pyridine ring. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling is a common method for forming C-C bonds with pyridine derivatives. researchgate.net

Furthermore, the pyridine ring itself can be involved in C-H activation and functionalization reactions catalyzed by transition metals like palladium and rhodium. acs.orgrsc.org These reactions offer a direct way to form new bonds at specific positions on the pyridine ring without the need for pre-functionalization.

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Halogenated pyridine derivative + boronic acid/ester | Palladium | C-C |

| Heck Coupling | Halogenated pyridine derivative + alkene | Palladium | C-C |

| Buchwald-Hartwig Amination | Halogenated pyridine derivative + amine | Palladium | C-N |

| C-H Activation/Functionalization | Pyridine derivative + coupling partner | Palladium, Rhodium, etc. | C-C, C-X |

Ring-Opening and Ring-Closing Reactions of the Pyrrolidinone Moiety in this compound

As mentioned in section 5.1, the pyrrolidinone ring can be opened under hydrolytic conditions. This ring-opening can also be a key step in certain synthetic transformations. For example, the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine can be achieved using a combination of a Lewis acid and photoredox catalysis. researchgate.net Such strategies could potentially be applied to derivatives of this compound to generate functionalized γ-amino acids. Ring-opening polymerization of lactams is another important reaction, although it is more relevant for the synthesis of polymers like nylon-4. wikipedia.org

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone ring itself. One common method is the intramolecular cyclization of γ-amino esters. nih.gov Another approach involves the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes, which can lead to highly substituted pyrrolidines that can be further converted to pyrrolidinones. ua.eschemistryviews.org A photo-promoted ring contraction of pyridines with silylborane has also been reported as a method to synthesize pyrrolidine derivatives. osaka-u.ac.jpbohrium.comnih.gov

Stereoselective Reactions of this compound

The pyrrolidinone ring in this compound contains a stereocenter at the 4-position. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure forms of this compound and its derivatives. This is particularly important in medicinal chemistry, as different enantiomers can have vastly different biological activities. nih.govacs.orgmit.edu

Stereoselective methods for the synthesis of substituted pyrrolidines often start from chiral precursors like proline or 4-hydroxyproline. mdpi.com Asymmetric [3+2] cycloaddition reactions, often catalyzed by chiral metal complexes, are also powerful methods for the enantioselective synthesis of highly functionalized pyrrolidines. ua.esorganic-chemistry.org Furthermore, stereoselective transformations of the pyrrolidinone ring itself, such as diastereoselective alkylation of the enolate, can be used to introduce additional stereocenters with high control. acs.org

Investigation of Specific Reaction Intermediates and Catalytic Pathways

Understanding the intermediates and catalytic pathways involved in the reactions of this compound is essential for optimizing reaction conditions and developing new synthetic methods. For nucleophilic aromatic substitution on the pyridine ring, the formation of a Meisenheimer-type intermediate is a key step. nih.gov The stability of this intermediate is influenced by the substituents on the ring and the nature of the nucleophile and leaving group.

In metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. The specific ligands on the metal center can have a profound effect on the efficiency and selectivity of the reaction. mdpi.com

For reactions involving the pyrrolidinone ring, such as ring-opening or enolate formation, the nature of the intermediates can be studied using spectroscopic techniques and computational methods. For example, in the photo-promoted ring contraction of pyridines, a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide have been identified as key intermediates. bohrium.comnih.gov

Derivatization Strategies and Analogue Synthesis Based on the 4 Pyridin 4 Yl Pyrrolidin 2 One Scaffold

Functionalization of the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidinone ring is a primary site for derivatization, enabling the introduction of a diverse array of substituents. This has been demonstrated in the synthesis of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives, where this position is leveraged to append various molecular fragments. nih.govmit.edummv.orgresearchgate.netacs.org These modifications can significantly alter the molecule's properties, including its biological activity and pharmacokinetic profile.

A notable example is the synthesis of a series of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives that were investigated as potential antimalarial agents. nih.govmit.edummv.orgresearchgate.netacs.org In this series, the pyrrolidinone nitrogen is attached to a substituted benzylic group, showcasing the feasibility of introducing complex functionalities at this position. The general synthetic approach often involves the reaction of a suitable precursor, such as 4-(pyridin-4-yl)pyrrolidin-2-one, with an appropriate electrophile, for instance, an alkyl or aryl halide, in the presence of a base.

The following table summarizes representative examples of functionalization at the pyrrolidinone nitrogen, based on a study of prolyl-tRNA synthetase inhibitors.

| Compound ID | N1-Substituent | Reference |

| 1 | 1-(4-cyanophenyl)-2-oxo-2-(pyrrolidin-1-yl)ethyl | nih.govmit.edu |

| 2 | 1-(4-(hydroxymethyl)phenyl)-2-oxo-2-(pyrrolidin-1-yl)ethyl | mit.edu |

| 3-S | (S)-1-(6-methoxypyridin-3-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl | mit.edu |

| 4-S | (S)-2-oxo-2-(phenylamino)ethyl | mit.edu |

This table is illustrative and based on derivatives where the core scaffold is implied to be derivatized at the N1 position.

These examples highlight the chemical tractability of the pyrrolidinone nitrogen for introducing substituents with varying electronic and steric properties, thereby enabling the exploration of a broad chemical space. mit.edu

Substitutions and Modifications on the Pyridine (B92270) Ring

The pyridine ring of this compound offers another avenue for structural diversification. Pyridine chemistry allows for a range of transformations, including electrophilic and nucleophilic substitutions, although the reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution: Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. youtube.comyoutube.com When such reactions do occur, they typically proceed at the 3- and 5-positions. For this compound, electrophilic substitution would be expected to be challenging and likely to occur at the positions meta to the nitrogen atom. To enhance reactivity, activation of the pyridine ring, for instance, through the formation of an N-oxide, can be employed. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the pyridine ring is more facile, particularly at the 2- and 4-positions, especially when a good leaving group is present. In the context of this compound, derivatization could be envisioned by first introducing a leaving group, such as a halogen, onto the pyridine ring, followed by displacement with a variety of nucleophiles. A study on the rearrangement of 4-amino-3-halopyridines via intramolecular nucleophilic aromatic substitution demonstrates the potential for such transformations. nih.gov

General strategies for the C-4 functionalization of pyridines have been developed, which could potentially be adapted for the modification of the this compound scaffold. nih.gov These methods often involve the activation of the pyridine ring to facilitate the addition of nucleophiles.

Side-Chain Elongation and Diversification at C4 of the Pyrrolidinone Ring

The C4 position of the pyrrolidinone ring provides a critical anchor point for the pyridine moiety and a site for further structural modifications. While direct side-chain elongation from the pre-formed this compound is not widely reported, synthetic strategies involving the construction of the pyrrolidinone ring can be designed to incorporate diverse side chains at this position.

For instance, the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes offers a versatile route to 1,5-substituted pyrrolidin-2-ones, which could be adapted to introduce various groups at the C4 position by using appropriately substituted precursors. Furthermore, methods for the direct C-H arylation of pyrrolidines at the C4 position have been developed, suggesting that direct functionalization of a suitably protected pyrrolidinone precursor could be a viable strategy.

A study on pyrovalerone analogues, which are 2-aminopentanophenones, showcases the synthesis of derivatives with various substituents on the phenyl ring, which is analogous to the pyridine ring in this compound. nih.gov This work demonstrates the feasibility of introducing a range of functional groups that could be conceptually applied to the pyridine ring of the target scaffold.

Synthesis of Dimers, Oligomers, and Polymeric Materials Incorporating this compound Units

The bifunctional nature of this compound, with reactive sites on both the pyridine and pyrrolidinone rings, suggests its potential as a monomer for the synthesis of dimers, oligomers, and polymeric materials. The pyridine nitrogen and the pyrrolidinone nitrogen or C4 position could serve as points of connectivity.

The synthesis of such materials would likely involve linking the monomer units through either the pyridine nitrogen or by creating covalent bonds between the rings. For instance, palladium-catalyzed cross-coupling reactions could be employed to link the pyridine rings of two monomer units, potentially after halogenation of the ring. Alternatively, functionalization of the pyrrolidinone nitrogen with a reactive group could enable polymerization through step-growth or chain-growth mechanisms.

Structure-Reactivity and Structure-Function Relationships in this compound Analogues (non-clinical focus)

The modification of the this compound scaffold at its various positions has a profound impact on its physicochemical properties, which in turn influences its reactivity and function in non-clinical contexts.

Physicochemical Properties: A study on 1-(pyridin-4-yl)pyrrolidin-2-one derivatives revealed that modifications can significantly alter properties such as lipophilicity (LogD) and aqueous solubility. nih.gov For example, the introduction of a primary alcohol was shown to increase polarity compared to an alkylnitrile substituent. mit.edu These changes in physicochemical properties are crucial for applications in materials science and as chemical probes, where solubility and partitioning behavior are important.

The following table presents some physicochemical data for representative 1-(pyridin-4-yl)pyrrolidin-2-one derivatives.

| Compound ID | LogD at pH 7.4 | Aqueous Solubility at pH 6.5 (µM) | Reference |

| 1 | 2.5 | 1 | nih.gov |

| 2 | 1.8 | 15 | nih.gov |

| 3-S | 2.2 | 4 | nih.gov |

| 4-S | 2.1 | 14 | nih.gov |

Data from a study on prolyl-tRNA synthetase inhibitors, presented here for non-clinical context.

Structure and Reactivity: The electronic nature of the substituents on both the pyridine and pyrrolidinone rings will influence the reactivity of the molecule. For instance, electron-donating groups on the pyridine ring would be expected to enhance its nucleophilicity and susceptibility to electrophilic attack, while electron-withdrawing groups would favor nucleophilic substitution. The basicity of the pyridine nitrogen is also a key property that can be modulated by substituents. 4-Pyrrolidinylpyridine is known to be a more basic catalyst than dimethylaminopyridine, and while the pyrrolidinone moiety in the title compound will have a different electronic effect, the principle of substituent influence on basicity remains. wikipedia.org

The stereochemistry at the C4 position of the pyrrolidinone ring is another critical factor. In the context of its interaction with other molecules or surfaces, the spatial arrangement of the pyridine ring relative to the pyrrolidinone core will be dictated by the stereocenter. Chiral separation of racemates has shown that enantiomers can exhibit different biological activities, and this would likely translate to differences in their interactions in non-clinical settings as well, for example, in chiral catalysis or as components of chiral materials. mit.edu

Analytical Methodologies for 4 Pyridin 4 Yl Pyrrolidin 2 One

Chromatographic Techniques for Separation and Quantification of 4-(Pyridin-4-yl)pyrrolidin-2-one

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For this compound, several chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve a systematic approach to optimize separation and detection. pharmaknowledgeforum.com

Given the polarity of the molecule, which contains both a pyridine (B92270) ring and a lactam structure, reversed-phase HPLC (RP-HPLC) would be a suitable starting point. pharmaknowledgeforum.com A C18 or C8 column could be effective for separation. nih.gov The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the aqueous phase can be adjusted to control the retention time and peak shape, especially considering the basic nature of the pyridine nitrogen.

For detection, a Diode Array Detector (DAD) or a UV-Vis detector would be appropriate, as the pyridine ring is expected to exhibit significant UV absorbance. nih.gov A wavelength maximum for detection could be determined by acquiring the UV spectrum of the compound.

A potential starting point for HPLC method development is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD, 254 nm |

| Injection Volume | 10 µL |

Hydrophilic Interaction Chromatography (HILIC) could also be a viable alternative, particularly if related impurities are highly polar. chromforum.org In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, which can provide different selectivity compared to RP-HPLC. chromforum.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC may be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable derivative.

Common derivatization reagents for compounds containing N-H groups, such as the lactam in this compound, include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluorobenzoyl chloride). nih.gov The resulting derivative would have increased volatility and improved chromatographic properties.

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) could be used for general detection, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity for this nitrogen-containing compound. For confirmation of identity, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique. nih.gov

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID or NPD |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. uva.esnih.gov

For the analysis of this compound, SFC can be a powerful tool. The addition of a polar co-solvent (modifier) such as methanol or ethanol (B145695) to the supercritical CO2 is necessary to elute polar compounds from the column. mdpi.com A variety of stationary phases can be used in SFC, including those with polar functional groups like 2-ethylpyridine (B127773) or amino- and cyano-bonded silica, which can provide excellent separation for a range of analytes. nih.govnih.gov

SFC is particularly well-suited for the separation of chiral compounds, and if this compound exists as enantiomers, SFC with a chiral stationary phase could be employed for their resolution. Detection in SFC can be achieved using UV detectors or by coupling to a mass spectrometer (SFC-MS). nsf.gov

Table 3: Representative SFC Method Parameters for this compound

| Parameter | Condition |

| Column | 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase A | Supercritical CO2 |

| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |

| Gradient | 5% B to 40% B over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | UV, 254 nm |

Capillary Electrophoresis (CE) for Purity Assessment and Enantiomeric Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is a valuable tool for the purity assessment of pharmaceuticals and can also be adapted for enantiomeric separations. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. nih.gov In CZE, the separation occurs in a buffer-filled capillary. The charge-to-size ratio of the analyte determines its migration velocity. nih.gov Given that this compound has a basic pyridine nitrogen, it will be positively charged in an acidic buffer and can be readily analyzed by CZE.

CE is particularly powerful for the separation of closely related impurities. Furthermore, by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, CE can be used for the enantiomeric separation of chiral compounds. nih.gov

Table 4: General Capillary Electrophoresis (CZE) Conditions for this compound

| Parameter | Condition |

| Capillary | Fused Silica, 50 cm total length, 40 cm effective length, 50 µm i.d. |